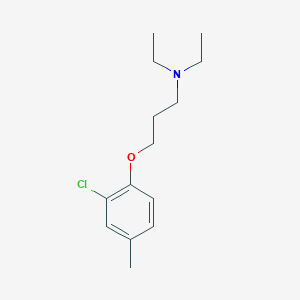
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine, also known as CPP or N-[(1R)-2-(3-cyclohexen-1-yl)ethyl]-N-(4-methylbenzyl)piperazine, is a chemical compound that has been widely used in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory formation.
科学的研究の応用
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has been widely used as a research tool to study the NMDA receptor and its role in various physiological and pathological processes. This compound has been shown to block the NMDA receptor-mediated synaptic plasticity, which is believed to be involved in learning and memory formation. This compound has also been used to study the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. The NMDA receptor is a ligand-gated ion channel that is permeable to calcium, sodium, and potassium ions. The activation of the NMDA receptor by glutamate and glycine leads to the influx of calcium ions into the postsynaptic neuron, which triggers various intracellular signaling pathways that are involved in synaptic plasticity and neuronal survival. By blocking the NMDA receptor, this compound can modulate the synaptic plasticity and neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different experimental systems. In animal models, this compound has been shown to reduce the severity of neuropathic pain, inhibit the development of tolerance to opioids, and improve cognitive function in aged rats. This compound has also been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury.
実験室実験の利点と制限
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has several advantages as a research tool, including its high potency, selectivity, and reversible binding to the NMDA receptor. This compound can be used to study the acute and chronic effects of NMDA receptor blockade on synaptic plasticity, learning, and memory. However, this compound also has some limitations, including its potential toxicity, off-target effects, and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine and its applications. One direction is to develop more potent and selective NMDA receptor antagonists that can be used as therapeutic agents for various neurological and psychiatric disorders. Another direction is to study the role of the NMDA receptor in the regulation of synaptic plasticity and neuronal survival in different brain regions and cell types. Finally, the development of new methods for the delivery of this compound and other NMDA receptor antagonists to the brain may enhance their therapeutic potential and reduce their side effects.
合成法
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reductive amination of 4-methylbenzylpiperazine with 3-cyclohexen-1-ylacetaldehyde in the presence of sodium borohydride. Another method involves the reductive amination of 4-methylbenzylpiperazine with 3-cyclohexen-1-ylamine in the presence of sodium cyanoborohydride. The yield of this compound can be improved by using a chiral auxiliary in the synthesis process.
特性
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-17-7-9-19(10-8-17)16-21-13-11-20(12-14-21)15-18-5-3-2-4-6-18/h2-3,7-10,18H,4-6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWCFIYXDFSTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dichlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156639.png)
![N,N'-(1,2-ethynediyldi-2,1-phenylene)bis[2-(2-naphthyloxy)acetamide]](/img/structure/B5156647.png)
![1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5156652.png)
![1'-[(6-methyl-2-pyridinyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5156659.png)
![4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B5156666.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5156668.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5156704.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylpropanamide](/img/structure/B5156723.png)

![ethyl 4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B5156732.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5156733.png)

![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)